5-[4-(benzyloxy)-3-methoxyphenyl]-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione
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Overview
Description
The compound 5-[4-(benzyloxy)-3-methoxyphenyl]-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione is a complex organic molecule that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a pyrido[2,3-d]pyrimidine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzyloxy)-3-methoxyphenyl]-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable phenol derivative under basic conditions.
Introduction of the methoxy group: This step involves the methylation of a phenol derivative using methyl iodide in the presence of a base.
Construction of the pyrido[2,3-d]pyrimidine core: This can be accomplished through a cyclization reaction involving appropriate precursors such as diamines and diketones under acidic or basic conditions.
Final assembly: The final step involves the coupling of the benzyloxy and methoxyphenyl groups with the pyrido[2,3-d]pyrimidine core under suitable reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[4-(benzyloxy)-3-methoxyphenyl]-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted phenyl derivatives.
Scientific Research Applications
5-[4-(benzyloxy)-3-methoxyphenyl]-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-[4-(benzyloxy)-3-methoxyphenyl]-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and affecting downstream signaling pathways.
Interacting with nucleic acids: Influencing gene expression and protein synthesis.
Disrupting cellular processes: Such as cell division or apoptosis, leading to therapeutic effects in diseases like cancer.
Comparison with Similar Compounds
5-[4-(benzyloxy)-3-methoxyphenyl]-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione: can be compared with other similar compounds, such as:
- 3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione .
- 2-(4-aminophenyl)-5-aminobenzimidazole .
- 1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxy-3-pyridazinyl)-6-(4-nitrophenyl)-thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione .
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of This compound in terms of its specific applications and properties.
Properties
Molecular Formula |
C23H23N3O5 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
5-(3-methoxy-4-phenylmethoxyphenyl)-1,3-dimethyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C23H23N3O5/c1-25-21-20(22(28)26(2)23(25)29)16(12-19(27)24-21)15-9-10-17(18(11-15)30-3)31-13-14-7-5-4-6-8-14/h4-11,16H,12-13H2,1-3H3,(H,24,27) |
InChI Key |
SSUDIEGWXRRGBF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)N(C1=O)C |
Origin of Product |
United States |
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